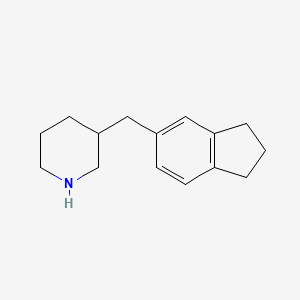

3-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidine

Description

Properties

Molecular Formula |

C15H21N |

|---|---|

Molecular Weight |

215.33 g/mol |

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-ylmethyl)piperidine |

InChI |

InChI=1S/C15H21N/c1-4-14-7-6-12(10-15(14)5-1)9-13-3-2-8-16-11-13/h6-7,10,13,16H,1-5,8-9,11H2 |

InChI Key |

SXLOJICWJWCQGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(CNC1)CC2=CC3=C(CCC3)C=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine typically involves the reaction of 2,3-dihydro-1H-indene with piperidine in the presence of a suitable catalyst. One common method is the reductive amination of 2,3-dihydro-1H-indene-5-carbaldehyde with piperidine using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like methanol or ethanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: It is used in the study of receptor-ligand interactions and enzyme inhibition.

Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The indene moiety can interact with hydrophobic pockets in proteins, while the piperidine ring can form hydrogen bonds or ionic interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Classification and Key Differences

The compound’s closest analogs differ in substitution patterns, linker groups, and heterocyclic attachments. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Pharmacological and Functional Insights

- Ether linkers (e.g., 2-[2-(indenyloxy)ethyl]piperidine) introduce polarity, reducing passive diffusion but improving solubility as hydrochloride salts .

Substitution Position :

Heterocyclic Modifications :

- Psychoactive Derivatives: Compounds like IAP (1-(2,3-Dihydro-1H-inden-5-yl)propan-2-amine) and cathinone analogs (e.g., ) share the indenyl core but feature amine chains instead of piperidine, highlighting structural flexibility in designing stimulants .

Analytical Characterization

- Spectroscopic Techniques : High-resolution mass spectrometry (HRMS) and NMR are critical for differentiating positional isomers (e.g., 3- vs. 4-substituted piperidines) .

- Crystallography : SHELX-based crystallographic methods (e.g., ) resolve precise stereochemistry, aiding in structure-activity relationship (SAR) studies.

Biological Activity

Introduction

3-((2,3-Dihydro-1h-inden-5-yl)methyl)piperidine is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2,3-dihydro-1H-inden-5-yl group. The structural formula can be represented as follows:

This structure is significant for its interaction with various biological targets, which will be elaborated upon in subsequent sections.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit a broad spectrum of antimicrobial properties. In a study examining various piperidine derivatives, including this compound, the minimum inhibitory concentrations (MICs) were determined against several strains of bacteria and fungi.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 3-Dihydro-piperidine | 4 | M. tuberculosis |

| 3-Dihydro-piperidine | 8 | E. coli |

| 3-Dihydro-piperidine | 16 | S. aureus |

The compound demonstrated notable activity against M. tuberculosis, indicating its potential as an antitubercular agent .

Neuroprotective Effects

Piperidine derivatives have also been studied for their neuroprotective effects. A computational analysis using SwissTargetPrediction revealed that these compounds could interact with neurotransmitter receptors and ion channels, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined through MTT assays.

| Cell Line | IC50 (µM) | Remarks |

|---|---|---|

| HeLa | 12.5 | Moderate cytotoxicity |

| MCF7 | 8.0 | High cytotoxicity |

| A549 | 15.0 | Low cytotoxicity |

The results indicate that while the compound exhibits some cytotoxic properties, it is essential to evaluate its selectivity towards cancer cells versus normal cells .

Case Study 1: Antitubercular Activity

In a recent study focused on the antitubercular activity of piperidine derivatives, this compound was tested against multiple strains of M. tuberculosis. The compound showed promising results with an MIC of 4 µg/mL against resistant strains, highlighting its potential as a lead compound for further development .

Case Study 2: Neuroprotective Potential

A study investigating the neuroprotective effects of various piperidine derivatives found that this compound exhibited significant protective effects on neuronal cells subjected to oxidative stress. The mechanism was attributed to the modulation of signaling pathways involved in apoptosis .

Q & A

Q. How can computational tools guide the identification of biological targets for 3-((2,3-Dihydro-1H-inden-5-yl)methyl)piperidine?

Computational methods such as PASS (Prediction of Activity Spectra for Substances) and SwissTargetPrediction are critical for predicting targets and biological activity spectra. These tools analyze structural motifs to identify potential interactions with enzymes, receptors, and transporters. For example, piperidine derivatives often target monoamine transporters (e.g., 5-HT, DA) and GPCRs, as shown in studies using similar scaffolds . Validation involves comparing predictions with in vitro binding assays (e.g., radioligand displacement) to prioritize high-probability targets.

Q. What synthetic strategies are effective for introducing substituents to the piperidine ring in this compound?

Substituent introduction often employs nucleophilic substitution or coupling reactions. For instance, palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura with arylboronic acids) can functionalize the piperidine nitrogen. Optimization of reaction conditions (e.g., solvent polarity, catalyst loading) is critical, as seen in the synthesis of analogous 3,5-disubstituted pyrrolopyridines . Characterization via NMR and LC-MS ensures regiochemical control and purity.

Q. How do receptor binding assays validate the affinity of this compound for serotonin or dopamine receptors?

Competitive radioligand binding assays using transfected cell membranes (e.g., HEK-293 cells expressing 5-HT1A/2A or D2 receptors) are standard. The compound’s IC50 is determined by displacing labeled ligands (e.g., [³H]-8-OH-DPAT for 5-HT1A). Data normalization against reference drugs (e.g., risperidone for 5-HT2A) confirms selectivity, as demonstrated in studies of structurally related piperidines .

Advanced Research Questions

Q. How can contradictions in structure-activity relationship (SAR) data be resolved when modifying the indenyl or piperidine moieties?

Discrepancies in SAR often arise from steric effects or conformational flexibility. For example, replacing piperazine with piperidine in 5-HT7R ligands increases metabolic stability but reduces affinity due to altered hydrogen-bonding capacity . Molecular dynamics simulations (e.g., using Desmond or GROMACS) can model ligand-receptor interactions, while free-energy perturbation calculations quantify binding energy changes. Experimental validation via alanine scanning mutagenesis may pinpoint critical residues .

Q. What in silico strategies predict the pharmacokinetic (PK) profile of this compound, and how are they validated?

QSAR models and ADMET predictors (e.g., ADMET Predictor™) evaluate logP, solubility, and CYP450 metabolism. For instance, piperidine’s basicity may enhance solubility but increase hepatic extraction. Validation involves comparing predicted vs. experimental PK parameters (e.g., Caco-2 permeability, microsomal stability). A study on phenylpiperidine derivatives achieved <15% error in predicting human clearance using such methods .

Q. How can bioisosteric replacement (e.g., Dewar pyridines) improve the drug-like properties of this compound?

Dewar pyridines serve as conformationally restricted piperidine isosteres, enhancing metabolic stability while retaining topology. Synthesis via pyridine dearomatization avoids costly catalysts, as shown in recent medicinal chemistry studies . Exit vector analysis (EVA) confirms spatial overlap with parent piperidine, enabling retention of target engagement.

Q. What experimental designs address reactive intermediate formation during large-scale synthesis?

Reactive intermediates (e.g., iminium ions) require quenching strategies, such as low-temperature trapping (-78°C) or stabilization via coordinating solvents (THF). Process analytical technology (PAT) monitors reaction progression via in situ FTIR or Raman spectroscopy. Safety data for analogous indene derivatives recommend inert atmospheres and controlled addition rates to prevent exothermic side reactions .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.